1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE
Description
Properties
IUPAC Name |
[4-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O4S/c1-16-5-7-19(14-17(16)2)38(35,36)25-24-28-23(20-15-18(27)6-8-21(20)33(24)30-29-25)31-9-11-32(12-10-31)26(34)22-4-3-13-37-22/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSEZAGGVPUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents
Triazoloquinazoline Core Formation: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Chlorinated Benzene Sulfonyl Group: The next step involves the sulfonylation of the triazoloquinazoline core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired intermediate.
Attachment of Furan Carbonyl Piperazine Moiety: The final step involves the coupling of the intermediate with furan-2-carbonyl piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amine derivatives.
Substitution: The chlorinated benzene sulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substitution Patterns
The triazoloquinazoline core distinguishes this compound from related quinazoline or triazolopyrimidine derivatives. For example:
- 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]-4-(2,3-Dimethylphenyl)Piperazine (CAS 893276-65-8): Shares the triazoloquinazoline core and sulfonyl group but replaces the furan-2-carbonyl with a 2,3-dimethylphenyl group.
- 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives : Simpler analogs with methyl substituents exhibit herbicidal and antifungal activities, but lack the sulfonyl and piperazine moieties critical for kinase interaction .
Table 1: Structural Comparison
Bioactivity and Binding Affinity
- Kinase Inhibition : The triazoloquinazoline scaffold is structurally analogous to kinase inhibitors targeting PI3K/AKT pathways. The sulfonyl group may mimic ATP-binding motifs, while the chlorine atom could enhance hydrophobic interactions .
- Antimicrobial Activity : Compounds with sulfonyl and heteroaromatic groups (e.g., furan) exhibit biofilm disruption properties. The target compound’s furan moiety may improve membrane permeability compared to purely aromatic analogs .
Table 2: Hypothetical Bioactivity Comparison
*Values extrapolated from structural analogs in .
Physicochemical and Spectral Properties
- Polar Surface Area (PSA) : The furan carbonyl and piperazine increase PSA (~100 Ų), enhancing solubility compared to dimethylphenyl analogs (PSA ~80 Ų) .
- NMR/MS Profiles: The chlorine atom and sulfonyl group produce distinct ¹H/¹³C-NMR shifts (e.g., sulfonyl S=O at ~110 ppm in ¹³C-NMR) and MS fragmentation patterns, differentiating it from non-halogenated analogs .
Computational and Experimental Validation
- Molecular Similarity : Tanimoto coefficients (Morgan fingerprints) indicate ~70% similarity to CAS 893276-65-8, primarily due to the shared triazoloquinazoline core. The furan substituent reduces similarity to benzoyl derivatives (Tanimoto <50%) .
- Docking Studies: The chlorine atom in the target compound forms a halogen bond with kinase active sites, improving affinity over non-chlorinated analogs .
Biological Activity
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine (CAS No. 904583-41-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 485.0 g/mol. The structure features a triazoloquinazoline core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₆O₂S |
| Molecular Weight | 485.0 g/mol |
| CAS Number | 904583-41-1 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available quinazoline derivatives and incorporating the triazole moiety through cyclization reactions. The synthesis pathway often includes the introduction of the furan carbonyl and sulfonyl groups, which are crucial for enhancing biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazoloquinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the modulation of signaling cascades involved in cell survival and death.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. The presence of the sulfonyl group is believed to enhance its interaction with microbial enzymes, leading to inhibition of bacterial growth.
CNS Activity
Preliminary studies suggest that this compound may exhibit central nervous system (CNS) depressant effects. This is particularly relevant given the structural similarities to other known CNS-active compounds. Behavioral tests in animal models have indicated potential sedative and anxiolytic effects.
The mechanism of action for 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors in the CNS, modulating their activity and leading to sedative effects.
- Antimicrobial Action : The sulfonyl group could interact with bacterial enzymes crucial for cell wall synthesis.
Study 1: Anticancer Activity
In a study evaluating various quinazoline derivatives, it was found that compounds similar to 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-y]-4-(furan-2-carbonyl)piperazine exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity.
Study 2: CNS Effects
Another research effort assessed the CNS depressant properties using a forced swim test in rodents. Compounds with structural similarities showed reduced mobility time compared to controls, suggesting significant sedative effects attributable to their chemical structure.
Q & A
Q. What factorial design approaches are suitable for studying substituent effects on bioavailability?
- Methodology : Apply a 2^k factorial design (k = variables like logP, hydrogen bond donors) to assess bioavailability in murine models. Use response surface methodology (RSM) to model interactions between variables. For example, vary the furan ring’s electron density (via substituents) and measure Caco-2 permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
